methyl 4-({[4-(3-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[4-(3-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with a fused imidazo-pyridine ring system. Let’s break down its structure:
Core Structure: The core consists of an imidazo[4,5-c]pyridine ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole is amphoteric, displaying both acidic and basic properties.
Functional Groups: The compound bears a carbonyl group (C=O) and an amino group (NH₂) attached to the imidazo-pyridine ring.
Substituents: The 3-fluorophenyl group is attached to the imidazo-pyridine ring, contributing to its overall structure.
Preparation Methods
The synthetic routes for this compound involve several steps
Imidazo-Pyridine Formation: The key step is the construction of the imidazo[4,5-c]pyridine ring. Various methods exist, including cyclization reactions using appropriate precursors. For example, a condensation reaction between 3-fluorobenzaldehyde and 1,2-diaminobenzene can yield the imidazo-pyridine core.
Carbonylation and Amination: The carbonyl group is introduced via carbonylation reactions, followed by amination to attach the amino group.
Esterification: Finally, esterification with methanol yields methyl 4-({[4-(3-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can lead to diverse products, including derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Chemistry: Explore its reactivity in synthetic transformations.
Biology: Study its effects on cellular processes.
Industry: Assess its use in drug development or materials science.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are needed to elucidate its mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other imidazo-pyridine derivatives, such as Riociguat and related HMG-CoA reductase inhibitors.
Properties
Molecular Formula |
C21H19FN4O3 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 4-[[4-(3-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19FN4O3/c1-29-20(27)13-5-7-16(8-6-13)25-21(28)26-10-9-17-18(24-12-23-17)19(26)14-3-2-4-15(22)11-14/h2-8,11-12,19H,9-10H2,1H3,(H,23,24)(H,25,28) |
InChI Key |
NJWQMSJWTWCLJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=CC(=CC=C4)F)N=CN3 |
Origin of Product |
United States |
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